2-(3-Aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a chlorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the chlorophenyl and nitrile groups. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step may involve nucleophilic substitution reactions.
Introduction of Nitrile Group: This can be done using cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or azetidine groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine derivative.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing various pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the chlorophenyl group.
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: Has a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-Aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(3-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-9-3-1-2-8(4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2 |
InChI Key |
GBSXHUIAZBTBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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